Cas no 1955519-67-1 (2-1-(2-methylphenyl)-1H-pyrazol-5-yloxolane-3-carboxylic acid)

2-1-(2-methylphenyl)-1H-pyrazol-5-yloxolane-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-Furancarboxylic acid, tetrahydro-2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]-
- 2-1-(2-methylphenyl)-1H-pyrazol-5-yloxolane-3-carboxylic acid
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- MDL: MFCD30180751
- インチ: 1S/C15H16N2O3/c1-10-4-2-3-5-12(10)17-13(6-8-16-17)14-11(15(18)19)7-9-20-14/h2-6,8,11,14H,7,9H2,1H3,(H,18,19)
- InChIKey: GIJJCJWKEQFUJD-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C(O)=O)C1C1N(C2=CC=CC=C2C)N=CC=1
2-1-(2-methylphenyl)-1H-pyrazol-5-yloxolane-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-297229-0.1g |
2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid |
1955519-67-1 | 0.1g |
$691.0 | 2023-09-06 | ||
Enamine | EN300-297229-10g |
2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid |
1955519-67-1 | 10g |
$3376.0 | 2023-09-06 | ||
Enamine | EN300-297229-0.25g |
2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid |
1955519-67-1 | 0.25g |
$723.0 | 2023-09-06 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01033746-1g |
2-[1-(2-Methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid |
1955519-67-1 | 95% | 1g |
¥3913.0 | 2023-03-19 | |
Enamine | EN300-297229-0.05g |
2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid |
1955519-67-1 | 0.05g |
$660.0 | 2023-09-06 | ||
Enamine | EN300-297229-5.0g |
2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid |
1955519-67-1 | 5.0g |
$2277.0 | 2023-02-28 | ||
Enamine | EN300-297229-0.5g |
2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid |
1955519-67-1 | 0.5g |
$754.0 | 2023-09-06 | ||
Enamine | EN300-297229-1.0g |
2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid |
1955519-67-1 | 1g |
$0.0 | 2023-06-07 | ||
Ambeed | A1088553-1g |
2-[1-(2-Methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid |
1955519-67-1 | 95% | 1g |
$570.0 | 2024-08-03 | |
Enamine | EN300-297229-10.0g |
2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid |
1955519-67-1 | 10.0g |
$3376.0 | 2023-02-28 |
2-1-(2-methylphenyl)-1H-pyrazol-5-yloxolane-3-carboxylic acid 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
2-1-(2-methylphenyl)-1H-pyrazol-5-yloxolane-3-carboxylic acidに関する追加情報
Introduction to 2-1-(2-methylphenyl)-1H-pyrazol-5-yloxolane-3-carboxylic acid (CAS No. 1955519-67-1)
2-1-(2-methylphenyl)-1H-pyrazol-5-yloxolane-3-carboxylic acid (CAS No. 1955519-67-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.
The molecular structure of 2-1-(2-methylphenyl)-1H-pyrazol-5-yloxolane-3-carboxylic acid consists of a pyrazole ring fused with an oxolane moiety, and a carboxylic acid functional group. The presence of the 2-methylphenyl substituent further enhances its pharmacological profile by modulating its interactions with biological targets. This structural complexity provides a foundation for exploring its potential as a lead compound in drug discovery and development.
Recent studies have highlighted the multifaceted biological activities of 2-1-(2-methylphenyl)-1H-pyrazol-5-yloxolane-3-carboxylic acid. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.
In addition to its anti-inflammatory properties, 2-1-(2-methylphenyl)-1H-pyrazol-5-yloxolane-3-carboxylic acid has shown promising antiviral activity against several viral strains. Research conducted at the Institute of Virology demonstrated that this compound effectively inhibits the replication of influenza A virus by targeting key viral enzymes involved in the replication process. The specific mechanism by which it exerts its antiviral effects is currently under investigation, but preliminary data suggest that it may interfere with viral RNA synthesis.
The anticancer potential of 2-1-(2-methylphenyl)-1H-pyrazol-5-yloxolane-3-carboxylic acid has also been explored in various preclinical studies. A study published in Cancer Research found that this compound selectively induces apoptosis in cancer cells while sparing normal cells. The selective cytotoxicity is attributed to its ability to disrupt mitochondrial membrane potential and activate caspase-dependent apoptotic pathways. These findings underscore the potential of this compound as a novel therapeutic agent for cancer treatment.
Beyond its direct biological activities, 2-1-(2-methylphenyl)-1H-pyrazol-5-yloxolane-3-carboxylic acid has been evaluated for its pharmacokinetic properties. Preclinical studies have shown that it exhibits favorable oral bioavailability and a reasonable half-life, making it a promising candidate for further development as an orally administered drug. Additionally, its low toxicity profile in animal models suggests that it may have a wide therapeutic window, reducing the risk of adverse effects.
The structural versatility of 2-1-(2-methylphenyl)-1H-pyrazol-5-yloxolane-3-carboxylic acid also makes it an attractive scaffold for medicinal chemistry efforts aimed at optimizing its pharmacological properties. Ongoing research is focused on modifying the substituents on the pyrazole ring and oxolane moiety to enhance potency, selectivity, and pharmacokinetic parameters. These efforts are expected to yield more potent and selective analogs with improved therapeutic profiles.
In conclusion, 2-1-(2-methylphenyl)-1H-pyrazol-5-yloxolane-3-carboxylic acid (CAS No. 1955519-67-1) represents a promising lead compound with diverse biological activities and favorable pharmacological properties. Its potential applications in anti-inflammatory, antiviral, and anticancer therapies make it an exciting area of research in medicinal chemistry. Continued investigation into its mechanisms of action and optimization through medicinal chemistry approaches will likely uncover new opportunities for therapeutic intervention.
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